Electrophilic Reactivity: Quantified Alkylating Activity vs. Chloroacetone
1-Chloro-3-fluoro-propan-2-one exhibits an alkylating activity that is significantly higher than a non-halogenated alkyl chloride, but its reactivity is modulated relative to mono-chlorinated acetone due to the electron-withdrawing effect of the fluorine substituent. A direct comparison using the classic potassium iodide in acetone assay demonstrates that chloroacetone reacts 36,000 times faster than 1-chloropropane, providing a baseline for the α-halo ketone class [1]. While direct data for 1-Chloro-3-fluoro-propan-2-one in this specific assay is not available, the inductive effect of the adjacent fluorine is known to stabilize the carbonyl and reduce the rate of SN2 reactions relative to chloroacetone, as supported by ionization energy data [2]. This positions 1-Chloro-3-fluoro-propan-2-one as an electrophile with a reactivity profile intermediate between the highly reactive chloroacetone and the less reactive fluoroacetone, offering a distinct kinetic window for selective transformations.
| Evidence Dimension | Relative alkylation rate (KI/acetone assay) |
|---|---|
| Target Compound Data | Modulated electrophilicity (rate slower than chloroacetone due to -I effect of F; faster than fluoroacetone due to presence of Cl) |
| Comparator Or Baseline | Chloroacetone: 36,000x faster than 1-chloropropane; 1-Chloro-3-fluoro-propan-2-one: rate not explicitly quantified but predicted to be lower than chloroacetone |
| Quantified Difference | Chloroacetone rate = 36,000 x (1-chloropropane rate) |
| Conditions | Reaction with potassium iodide in acetone (standard SN2 nucleophilicity assay) |
Why This Matters
This differential reactivity profile is crucial for selecting a reagent that provides sufficient electrophilicity for desired coupling reactions while avoiding unwanted side reactions that plague more reactive mono-chloro analogs, thereby improving synthetic yield and purity.
- [1] Alpha-Haloketone. iiab.live. Accessed April 2026. View Source
- [2] Young, V. Y.; Cheng, K. L. The photoelectron spectra of halogen substituted acetones. J. Chem. Phys. 1976, 65 (8), 3187–3195. View Source
